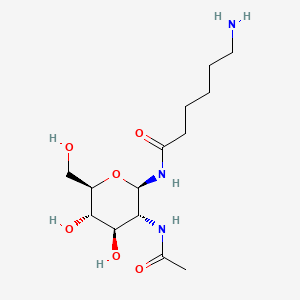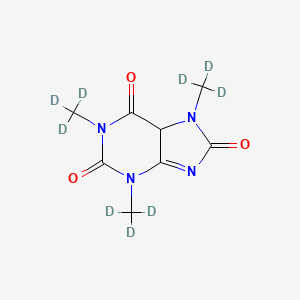
1,3,7-Trimethyluric Acid-d9
Übersicht
Beschreibung
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of 1,3,7-Trimethyluric Acid-d9 is C8HD9N4O3 . The average mass is 219.2 Da . The structure includes 7 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
1,3,7-Trimethyluric Acid-d9 is a crystalline solid . It has a solubility of 10 mg/ml in DMF and DMSO, 1 mg/ml in ethanol and PBS (pH 7.2) . The λmax is 236, 290 nm .Wissenschaftliche Forschungsanwendungen
Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 is used as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .
Metabolite of Caffeine
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 .
Scavenger of Hydroxyl Radicals
At a concentration of 500 µM, 1,3,7-Trimethyluric Acid-d9 scavenges hydroxyl radicals in a cell-free assay .
Inhibitor of Lipid Peroxidation
1,3,7-Trimethyluric Acid-d9 inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes .
Research in Neuroscience
Given its relationship with caffeine, a well-known stimulant, 1,3,7-Trimethyluric Acid-d9 may have potential applications in neuroscience research, particularly in areas related to sleep and biological rhythms .
Research in Oxidative Stress & Reactive Species
1,3,7-Trimethyluric Acid-d9’s antioxidant activity and its ability to scavenge hydroxyl radicals suggest potential applications in research related to oxidative stress and reactive species .
Research in Toxicology & Xenobiotic Metabolism
As a metabolite of caffeine, 1,3,7-Trimethyluric Acid-d9 could be used in research related to toxicology and xenobiotic metabolism, particularly in studies involving cytochrome P450s .
Mass Spectrometry Application
1,3,7-Trimethyluric Acid-d9 can be used in mass spectrometry, a powerful tool for the analysis and quantification of complex mixtures .
Wirkmechanismus
Target of Action
The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.
Biochemical Pathways
The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into 1,3,7-Trimethyluric Acid-d9 by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.
Pharmacokinetics
The pharmacokinetics of 1,3,7-Trimethyluric Acid-d9 are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .
Result of Action
At a concentration of 500 µM, 1,3,7-Trimethyluric Acid-d9 has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.
Safety and Hazards
This product is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



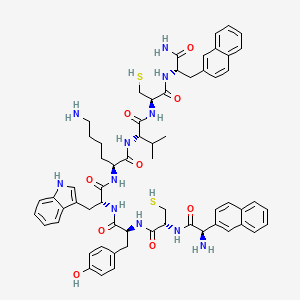
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
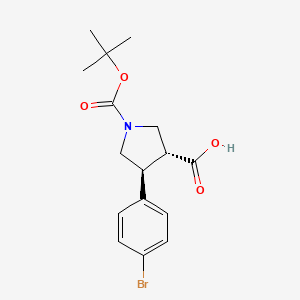
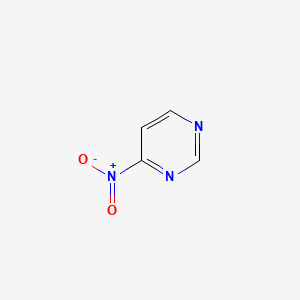
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

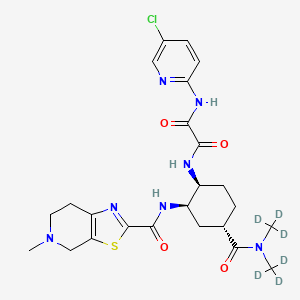
![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

